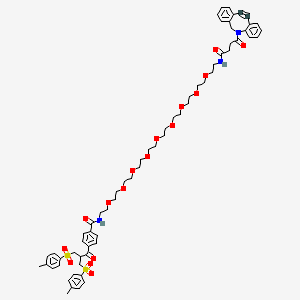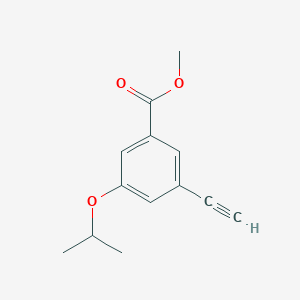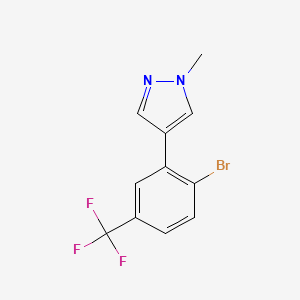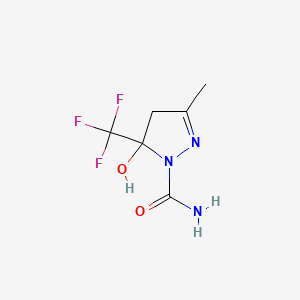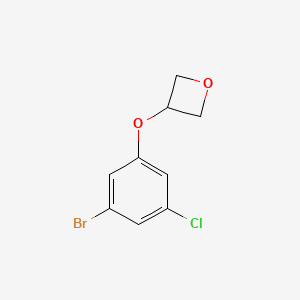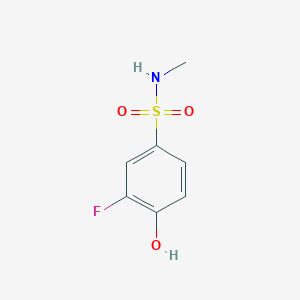
3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound, such as 3-fluoro-4-nitrophenol.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Sulfonation: The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide nitrogen is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxo-N-methylbenzenesulfonamide.
Reduction: Formation of 3-fluoro-4-hydroxy-N-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its sulfonamide group.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. The fluorine atom and hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxybenzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.
4-Fluoro-N-methylbenzenesulfonamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
3-Fluoro-4-hydroxyproline: Contains a proline ring instead of a benzene ring, leading to different structural and functional properties.
Uniqueness
3-Fluoro-4-hydroxy-N-methylbenzenesulfonamide is unique due to the combination of its fluorine, hydroxyl, and N-methyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8FNO3S |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-fluoro-4-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8FNO3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 |
Clave InChI |
MNNYKSXKQJCVEM-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


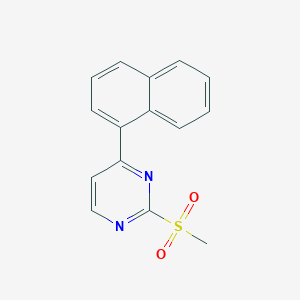
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)
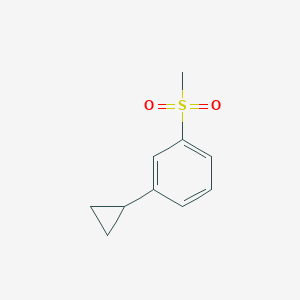
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
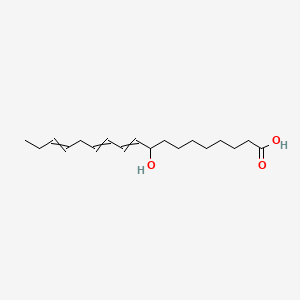
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)
